![molecular formula C6H11NO B2360010 (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane CAS No. 2044705-89-5](/img/structure/B2360010.png)

(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

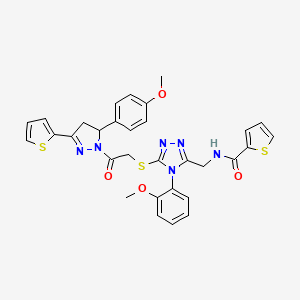

“(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane” is a cyclic compound . It is a derivative of tricyclic antidepressant bicyclic compounds.

Synthesis Analysis

The synthesis of such compounds is a significant challenge. One method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . Another approach uses a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of a gold (I) catalyst .

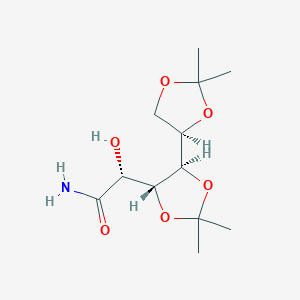

Molecular Structure Analysis

The molecular structure of “(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane” is complex. It contains a total of 35 bonds, including 13 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .

Scientific Research Applications

Synthesis of Natural Products

The compound’s structure is beneficial in the synthesis of natural products, especially those containing highly strained trans-fused bicyclo[3.3.0]octane ring systems . These molecules are challenging to synthesize due to their high strain energy, but the bicyclic structure of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane provides a foundational framework for constructing such complex natural products.

Mechanism of Action

Mode of Action

The mode of action of (1S,6R)-8-Oxa-3-azabicyclo[42It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other bicyclic compounds, it may influence pathways involving cyclic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of (1S,6R)-8-Oxa-3-azabicyclo[42Given the lack of information about its targets and mode of action, it’s difficult to predict its effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane. Specific details about how these factors affect the compound are currently unknown .

Safety and Hazards

properties

IUPAC Name |

(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNDFJVXTXKBGO-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@H]1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)